REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[C:5]([CH:11]=[CH:12][N:13](C)C)=[C:4]([N+:16]([O-])=O)[CH:3]=1>C(O)C.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]2[CH:11]=[CH:12][NH:13][C:6]=2[CH:7]=1
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Name
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2-(4-fluoro-2,6-dinitrophenyl)-N,N-dimethylethenamine
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Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=C1)[N+](=O)[O-])C=CN(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
1000 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
The mixture was filtrated through celite
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography (PE:EA=2:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |